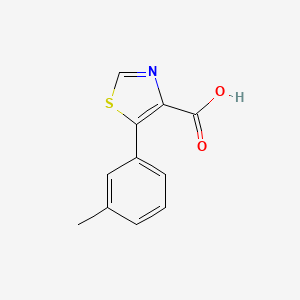

5-m-Tolyl-thiazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

5-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14) |

InChI Key |

STZNEZBOFJDJCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 M Tolyl Thiazole 4 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors for 5-m-Tolyl-thiazole-4-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is across the bonds forming the thiazole (B1198619) heterocycle. This approach, guided by the principles of the well-established Hantzsch thiazole synthesis, points to two primary precursors: a thioamide and an α-halocarbonyl compound.

The key disconnection breaks the C4-C5 and S1-C5 bonds, leading back to a thioamide, which provides the N3-C2-S1 fragment, and a suitable α-halocarbonyl compound that contains the C4-C5 backbone and the desired substituents.

Key Precursors:

Thioamide source: For the synthesis of a 2-unsubstituted thiazole, thioformamide (B92385) is a common precursor. Alternatively, thiourea (B124793) can be used to generate a 2-aminothiazole (B372263), which can then be modified. nih.gov

α-Halocarbonyl component: This precursor is more complex as it must contain the m-tolyl group at the eventual C5 position and a carboxylic acid (or its ester equivalent) at the C4 position. A suitable precursor would be an ethyl 2-halo-3-oxo-3-(m-tolyl)propanoate . This molecule can be synthesized from m-toluic acid or related derivatives through multi-step sequences involving Claisen condensation followed by halogenation.

The general retrosynthetic pathway is illustrated below:

(Image is for illustrative purposes only)

Classical and Modern Synthetic Routes to Thiazole-4-carboxylic Acid Derivatives

The construction of the thiazole-4-carboxylic acid core can be achieved through several reliable methods, ranging from classical named reactions to modern multicomponent strategies.

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most widely used methods for thiazole ring formation. nih.govresearchgate.net The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.gov For the target molecule, the reaction would proceed between ethyl 2-chloro-3-oxo-3-(m-tolyl)propanoate and thioformamide. The reaction mechanism initiates with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.gov

Optimized Variants: Traditional Hantzsch synthesis often required harsh conditions and long reaction times. Modern variants focus on improving efficiency and yield. bepls.com Optimizations include:

Catalysis: Using catalysts such as silica-supported tungstosilisic acid can enhance reaction rates and yields. mdpi.comresearchgate.net

Solvent Choice: The choice of solvent can significantly impact the reaction. While alcohols like ethanol (B145695) are common, exploring other solvents can optimize solubility and reaction kinetics. mdpi.com

Microwave Irradiation: As a green chemistry approach, microwave assistance drastically reduces reaction times from hours to minutes and often improves yields. nih.govresearchgate.net

Table 1: Comparison of Hantzsch Synthesis Conditions for Thiazole Derivatives

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Classical | Reflux in Ethanol | 8-12 hours | Moderate | nih.gov |

| Catalytic | Silica (B1680970) Supported Tungstosilisic Acid | 2-4 hours | 79-90% | mdpi.comresearchgate.net |

| Microwave | Solvent-free or in polar solvent | 5-15 minutes | High | nih.govresearchgate.net |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. asianpubs.org Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govresearchgate.net

A representative MCR for generating a thiazole scaffold could involve the one-pot reaction of an aldehyde (m-tolualdehyde), a primary amine, a thiocarboxylic acid, and an isocyanide. researchgate.net This strategy offers a high degree of molecular diversity, as each of the four components can be varied. While not directly producing a 4-carboxylic acid, the substituents on the isocyanide can be chosen to be precursors that can be later converted to a carboxylic acid group. For instance, using an isocyanoacetate derivative would place an ester group at the C4 position, which can be subsequently hydrolyzed. The efficiency and convergence of MCRs make them an attractive modern alternative to linear, multi-step syntheses. asianpubs.orgacs.org

This class of reactions is the foundation of the Hantzsch synthesis and represents the most common strategy for building the thiazole core. nih.govorientjchem.org The reaction involves the condensation between a compound containing an α-halocarbonyl moiety and a thioamide or thiourea derivative. orientjchem.orgresearchgate.net

The mechanism proceeds through two key steps:

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen atom in the α-halocarbonyl compound. This forms an S-alkylated intermediate.

Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable aromatic thiazole ring. nih.gov

The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by simply varying the substituents on the two starting materials. For this compound, the required precursors are specifically ethyl 2-halo-3-oxo-3-(m-tolyl)propanoate and a thioamide.

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.comresearchgate.net In thiazole synthesis, this has led to the development of cleaner and more efficient protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. eurekaselect.com By using microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov

The Hantzsch synthesis and related multicomponent reactions are particularly well-suited for microwave assistance. bepls.comnih.gov For example, the reaction of α-haloketones with thioureas or thioamides under microwave irradiation can be completed in a matter of minutes, whereas conventional heating might require several hours. nih.govresearchgate.net This rapid heating minimizes the formation of side products and simplifies purification. The use of solvent-free conditions or environmentally benign solvents like water or ethanol under microwave irradiation further enhances the green credentials of these synthetic routes. bepls.comresearchgate.net

Table 2: Effect of Microwave Irradiation on Hantzsch Thiazole Synthesis

| Heating Method | Solvent | Reaction Time | Yield | Reference |

| Conventional | Methanol (Reflux) | 8 hours | Lower | nih.gov |

| Microwave | Methanol | 5-10 minutes | Higher | nih.gov |

Ultrasonication-Mediated Reaction Enhancements

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for accelerating chemical reactions, a technique particularly beneficial for the construction of thiazole rings. nih.govtandfonline.com Sonochemistry, which utilizes the acoustic cavitation phenomenon, enhances mass transfer and creates localized high-temperature and high-pressure zones, leading to a significant rate enhancement. nih.govrsc.org In the context of thiazole synthesis, such as the Hantzsch reaction, ultrasound assistance offers several advantages over conventional heating methods.

Key research findings include:

Reduced Reaction Times: Reactions that typically require several hours under conventional reflux can often be completed in minutes using ultrasound. mdpi.comnih.gov

Increased Yields: The high-energy environment created by cavitation often leads to higher conversion rates and improved product yields. mdpi.comnih.gov

Milder Conditions: Ultrasonication frequently allows reactions to proceed at lower temperatures, which is advantageous for thermally sensitive substrates and helps to minimize side-product formation. nih.govnih.gov

Energy Efficiency: This method is considered a green chemistry approach due to its reduced energy consumption and shorter reaction times compared to traditional thermal methods. tandfonline.com

For the synthesis of 5-aryl-thiazole-4-carboxylic acid analogues, the condensation of an α-haloketone with a thioamide can be significantly improved under ultrasonic irradiation. rsc.org For instance, studies on related thiazole syntheses have demonstrated a dramatic improvement in both reaction time and yield when switching from conventional heating to ultrasound, as illustrated in the following comparative data.

| Method | Catalyst/Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Triethylamine | 3-5 hours | 65-75% | rsc.org |

| Ultrasonic Irradiation | Triethylamine | 30-60 minutes | 84-92% | rsc.org |

| Conventional Heating | SiW·SiO₂ | 4-6 hours | 70-80% | mdpi.com |

| Ultrasonic Irradiation | SiW·SiO₂ | 1.5-2 hours | 79-90% | mdpi.com |

Development of Solvent-Free and Environmentally Benign Solvent Systems

In line with the principles of green chemistry, significant efforts have been directed towards replacing volatile and hazardous organic solvents in thiazole synthesis. bepls.comresearchgate.net The development of solvent-free reaction conditions and the use of environmentally benign solvent systems are at the forefront of this research.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions, often with microwave or ultrasonic assistance, minimizes waste and simplifies product purification. scispace.com The Hantzsch condensation, for example, can be carried out by grinding the reactants together, sometimes with a solid-supported catalyst, to afford the desired thiazole products in high yields. organic-chemistry.org

Environmentally Benign Solvents: Alternative solvent systems have been explored to reduce the environmental impact of thiazole synthesis.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for certain organic reactions. The use of phase-transfer catalysts or surfactants like β-cyclodextrin can facilitate the reaction of organic substrates in aqueous media. nih.govorganic-chemistry.org

Deep Eutectic Solvents (DES): These solvents are mixtures of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., glycerol (B35011) or urea). mdpi.comnih.gov DES are attractive alternatives due to their low toxicity, biodegradability, low cost, and recyclability. They have been successfully employed in the Hantzsch synthesis of thiazole derivatives, providing good to excellent yields. nih.gov

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been shown to be an effective medium for various organic transformations, including the synthesis of 2-aminothiazoles. bepls.com

| Solvent System | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Solvent-Free | Minimal waste, simple work-up, high atom economy | Knoevenagel condensation for thiazolidinediones | scispace.com |

| Water | Non-toxic, non-flammable, inexpensive | Synthesis of 2-amino-4-arylthiazole-5-carboxylates | organic-chemistry.org |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Biodegradable, low toxicity, recyclable | Hantzsch synthesis of ferrocene-based thiazoles | nih.gov |

| PEG-400 | Recyclable, non-toxic, thermally stable | Catalyst-free synthesis of 2-aminothiazoles | bepls.com |

Application of Recyclable and Heterogeneous Catalysts

The use of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemical synthesis. tandfonline.comtandfonline.com These catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused over multiple cycles. mdpi.comacs.org

Several types of recyclable catalysts have been successfully applied to the synthesis of thiazole derivatives:

Silica-Supported Catalysts: Heteropolyacids like tungstosilisic acid supported on silica (SiW·SiO₂) have been used as efficient and reusable catalysts for one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com The catalyst can be easily recovered by filtration and reused several times without a significant drop in its catalytic activity. mdpi.com

Polymer-Supported Catalysts: Porous organic polymers (POPs) have been functionalized with metals like palladium to create highly active and recyclable heterogeneous catalysts for thiazole synthesis from thiobenzamides and isonitriles. acs.org

Biopolymer-Based Catalysts: Natural polymers like chitosan (B1678972) have been modified to create hydrogel biocatalysts. mdpi.comnih.govresearchgate.net These materials are eco-friendly, biodegradable, and have shown high catalytic efficiency in the ultrasound-assisted synthesis of thiazoles, with the ability to be reused for multiple reaction cycles. mdpi.com

| Catalyst | Type | Application | Reusability (Cycles) | Yield Retention | Reference |

|---|---|---|---|---|---|

| PIBTU-CS Hydrogel | Biopolymer (Chitosan) | Ultrasound-assisted thiazole synthesis | 5 | ~95% of original | mdpi.com |

| Silica Supported Tungstosilisic Acid (SiW·SiO₂) | Heteropolyacid on solid support | One-pot Hantzsch thiazole synthesis | Multiple | Maintained | mdpi.com |

| NiFe₂O₄ Nanoparticles | Magnetic Nanoparticles | One-pot thiazole synthesis | 5 | ~98% of original | acs.org |

| Pd/POL-dppm | Metalated Porous Organic Polymer | Synthesis from thiobenzamides and isonitriles | Not specified | Not specified | acs.org |

Synthetic Strategies for the Introduction and Modification of the m-Tolyl Moiety

The synthesis of this compound relies on strategies that construct the thiazole ring with the m-tolyl group pre-installed at the C5 position. The most common and versatile method for this is the Hantzsch thiazole synthesis. mdpi.com In this approach, the m-tolyl moiety is incorporated through one of the key starting materials.

A typical route would involve the condensation of a thioamide (e.g., thioformamide, to yield an unsubstituted C2) with an α-halo-β-ketoester bearing the m-tolyl group. For example, the reaction of ethyl 2-chloro-3-oxo-3-(m-tolyl)propanoate with a suitable thioamide would directly yield the ethyl ester of this compound, which can then be hydrolyzed to the final product. The α-halo-β-ketoester itself can be prepared from m-tolyl methyl ketone.

Modification of the m-tolyl moiety can be approached in two ways:

Pre-functionalization of the Starting Material: Functional groups can be introduced onto the m-toluene precursor before its conversion into the ketoester and subsequent cyclization. This strategy avoids exposing the electron-rich thiazole ring to potentially harsh reaction conditions (e.g., nitration or Friedel-Crafts acylation) that could lead to undesired side reactions.

Post-synthetic Modification: Direct functionalization of the m-tolyl ring on the pre-formed this compound is also possible. Standard electrophilic aromatic substitution reactions could be employed, though the reaction conditions would need to be carefully optimized to ensure selectivity for the m-tolyl ring over the thiazole ring. pharmaguideline.com The directing effects of the methyl group (ortho-, para-directing) and the thiazole ring would influence the position of substitution.

Derivatization and Structure Elaboration of this compound

The carboxylic acid group at the C4 position of the thiazole ring is a key functional handle for further derivatization and the synthesis of a wide array of analogues. The primary transformations involve esterification and amidation.

Esterification and Selective Hydrolysis of the Carboxylic Acid Group

The conversion of the carboxylic acid to an ester is a fundamental reaction for creating derivatives or for protecting the acid group during subsequent synthetic steps.

Esterification Methods:

Fischer Esterification: This is the classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, and often the alcohol is used as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

DCC/DMAP Coupling (Steglich Esterification): For more sensitive substrates or sterically hindered alcohols, coupling agents are employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a highly efficient method for esterification under mild, room-temperature conditions. organic-chemistry.org

Selective Hydrolysis: Esters of this compound can be hydrolyzed back to the parent carboxylic acid. This reaction is crucial for deprotection strategies in multi-step syntheses. mdpi.com The hydrolysis is typically achieved under basic conditions using aqueous sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup. The conditions can be tuned to achieve selective hydrolysis of the ester in the presence of other sensitive functional groups. nih.gov

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents; equilibrium-driven. | masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature | Mild conditions, high yields, suitable for hindered substrates. | organic-chemistry.org |

| Acid Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | 0°C to room temp. | High reactivity, not suitable for acid-sensitive substrates. | - |

Amidation and Advanced Coupling Reactions to Form Analogues

The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is one of the most important derivatization pathways, leading to a large family of analogues with potential biological activity. nih.gov Direct reaction is generally not feasible; therefore, the carboxylic acid must first be activated.

This activation is commonly achieved using specialized peptide coupling reagents . researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond.

Commonly used coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.netresearchgate.net They are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase reaction rates and suppress racemization, a potential side reaction when coupling chiral amines. nih.govpeptide.com

Uronium/Phosphonium Salts: These are highly efficient coupling reagents. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govpeptide.com These reagents are known for their high reactivity, fast reaction times, and low rates of racemization, making them suitable for forming complex amide bonds. uni-kiel.de

Recent advancements focus on greener protocols that avoid traditional coupling reagents and their stoichiometric byproducts, for instance, by using in situ generated thioester intermediates. nih.gov

| Coupling Reagent | Class | Common Additive | Key Features | Reference |

|---|---|---|---|---|

| EDC · HCl | Carbodiimide | HOBt, HOAt | Water-soluble byproducts, good for aqueous media. | researchgate.netresearchgate.net |

| HATU | Uronium Salt | - | Very fast, low racemization, highly efficient. | nih.govpeptide.com |

| HBTU / TBTU | Uronium Salt | - | Highly effective, common in solid-phase synthesis. | researchgate.netpeptide.com |

| PyBOP | Phosphonium Salt | - | More reactive than uronium salts, less allergenic potential. | peptide.com |

Introduction of Chemical Functionalities at Diverse Positions of the Thiazole Core

The thiazole ring is a versatile scaffold in medicinal chemistry, and the ability to introduce a variety of functional groups at its C-2, C-4, and C-5 positions is fundamental to the development of novel analogues. nih.gov The reactivity of the thiazole ring dictates the strategies for its functionalization. The C-2 position is the most electron-deficient and is susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.com Conversely, the C-5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com

Modern synthetic methods, such as metal-catalyzed cross-coupling reactions and direct C-H activation, have become powerful tools for the functionalization of the thiazole core. rsc.org Palladium-catalyzed reactions, for example, can achieve regioselective C-H alkenylation, allowing for the sequential and controlled construction of multi-substituted thiazole derivatives. rsc.org These approaches offer a high degree of flexibility, enabling the introduction of aryl, alkyl, and other groups at specific positions. nih.gov

Electrophilic substitution reactions are a classic method for functionalizing the thiazole ring. Halogenation, for instance, typically occurs at the C-5 position, provided it is unsubstituted. pharmaguideline.com A general method for the halogenation of methyl-substituted thiazoles has also been described, which can be a precursor step to further modifications. google.com The introduction of substituents can significantly alter the electronic properties and biological activity of the resulting analogues.

Table 1: Methodologies for Functionalizing the Thiazole Core

| Position | Reactivity / Preferred Attack | Synthetic Methodology | Example Reaction Type |

|---|---|---|---|

| C-2 | Nucleophilic / Deprotonation | Organometallic Chemistry | Reaction with organolithium reagents followed by quenching with electrophiles. pharmaguideline.com |

| C-2 | Nucleophilic / C-H Activation | Transition Metal Catalysis | Palladium/copper-catalyzed direct C-H arylation with aryl iodides. researchgate.net |

| C-4 / C-5 | General Functionalization | Transition Metal Catalysis | Palladium-catalyzed regioselective C-H alkenylation. rsc.org |

| C-5 | Electrophilic | Electrophilic Substitution | Halogenation or Sulphonation. pharmaguideline.com |

Bioisosteric Replacement Strategies for the Carboxylic Acid Functionality

The carboxylic acid group is a key pharmacophore, but its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor permeability or metabolic instability. researchgate.net Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a widely used strategy in drug design to mitigate these issues. For the carboxylic acid moiety in analogues of this compound, several bioisosteres can be considered.

Tetrazoles are one of the most common non-classical bioisosteres for carboxylic acids. They share a similar pKa (around 4.5-4.9) and can engage in comparable hydrogen bonding interactions, often leading to retained or even enhanced biological activity. wikipedia.org Other heterocyclic systems, such as 3-hydroxyisoxazoles, have also been employed as planar acidic replacements. researchgate.net

Acyl sulfonamides and hydroxamic acids represent other important classes of carboxylic acid bioisosteres. researchgate.net While sulfonamides are generally weaker acids, their acidity can be increased when acylated, making them better mimics of the carboxylate group. wikipedia.org These replacements can offer advantages like increased lipophilicity and improved metabolic profiles. researchgate.net The choice of a suitable bioisostere is critical and depends on the specific biological target and desired property improvements.

Table 2: Common Bioisosteres for Carboxylic Acid and Their Properties

| Bioisostere | General Structure | Approximate pKa | Key Features and Rationale for Use |

|---|---|---|---|

| Carboxylic Acid | R-COOH | ~4.5 | Parent functional group; can form strong interactions but may have poor permeability and metabolic liabilities. researchgate.net |

| Tetrazole | R-CN4H | ~4.5 - 4.9 | Similar acidity and H-bonding capacity to carboxylic acid; often increases lipophilicity. wikipedia.org |

| Acyl Sulfonamide | R-CO-NHSO2R' | Variable (acidic) | Can mimic carboxylate interactions; may enhance metabolic stability and membrane permeability. wikipedia.org |

| Hydroxamic Acid | R-CO-NHOH | ~8-9 | Can act as a metal-chelating group; often used in enzyme inhibitors. |

| 3-Hydroxyisoxazole | R-(C3H2NO2) | ~4 - 5 | Planar, acidic heterocycle used as a conformationally restricted analogue. researchgate.net |

Synthetic Approaches to Modulate the Thiazole C-2 Position in Analogues

The C-2 position of the thiazole ring is a frequent site for chemical modification due to its unique reactivity. For analogues based on a 2-aminothiazole scaffold, the exocyclic amino group serves as a versatile handle for introducing a wide array of substituents.

A common strategy involves the acylation or sulfonylation of the 2-amino group. Reaction of 2-aminothiazole precursors with various acyl chlorides or sulfonyl chlorides provides the corresponding amides and sulfonamides. nih.govsemanticscholar.org Furthermore, reacting the 2-amino group with isocyanates or isothiocyanates yields urea (B33335) or thiourea derivatives, respectively, significantly diversifying the substitution pattern at this position. nih.gov

Direct C-H functionalization is another powerful approach for modulating the C-2 position. The acidic nature of the C-2 proton allows for deprotonation with strong organometallic bases, creating a nucleophilic center that can react with various electrophiles like aldehydes or alkyl halides. pharmaguideline.com Additionally, transition-metal-catalyzed cross-coupling reactions have been developed for the direct arylation of the C-2 C-H bond, enabling the formation of C-C bonds under relatively mild conditions. researchgate.net These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical route to C-2 substituted analogues.

Table 3: Synthetic Strategies for Modifying the Thiazole C-2 Position

| Starting Material Type | Reaction | Reagent Class | Resulting C-2 Functionality |

|---|---|---|---|

| 2-Aminothiazole | Acylation | Acyl Halides / Anhydrides | Amide |

| 2-Aminothiazole | Sulfonylation | Sulfonyl Halides | Sulfonamide |

| 2-Aminothiazole | Urea/Thiourea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea |

| Unsubstituted Thiazole | Deprotonation-Alkylation | Organolithium Reagent + Electrophile | Various (e.g., Alkyl, Aryl) |

| Unsubstituted Thiazole | Direct C-H Arylation | Aryl Halide + Pd/Cu Catalyst | Aryl |

Advanced Characterization and Spectroscopic Analysis of 5 M Tolyl Thiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment within the 5-m-Tolyl-thiazole-4-carboxylic acid molecule can be assembled.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. nih.gov This significant downfield shift is a characteristic feature of carboxylic acid protons due to deshielding and hydrogen bonding effects. nih.gov

The protons of the m-tolyl group will give rise to a set of signals in the aromatic region, generally between 7.0 and 8.0 ppm. The substitution pattern on the tolyl ring will lead to a complex splitting pattern. The proton on the thiazole (B1198619) ring is also expected to resonate in the aromatic region, likely as a singlet. The methyl group protons of the tolyl substituent would appear as a sharp singlet in the upfield region, typically around 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~8.5 | s | 1H | Thiazole-H |

| ~7.2-7.8 | m | 4H | Aromatic-H (m-tolyl) |

| ~2.4 | s | 3H | -CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons of the tolyl and thiazole rings, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.org The carbons of the thiazole and tolyl rings will appear in the aromatic region, generally from 110 to 150 ppm. The quaternary carbons and the carbon attached to the sulfur and nitrogen atoms in the thiazole ring will have distinct chemical shifts. The methyl carbon of the tolyl group will give a signal in the upfield region, usually around 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

| ~170 | C=O (Carboxylic Acid) |

| ~120-150 | Aromatic & Thiazole Carbons |

| ~21 | -CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons on the m-tolyl ring, helping to elucidate their specific positions and splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the tolyl group, the thiazole ring, and the carboxylic acid group by observing correlations between, for example, the tolyl protons and the thiazole carbons, or the thiazole proton and the carboxylic carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the bond between the tolyl and thiazole rings.

Table 3: Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]⁺ |

| C₁₁H₉NO₂S | 219.0354 | Value to be determined experimentally |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the thiazole moiety.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgechemi.com The C=O stretching of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹. libretexts.orgechemi.com The presence of conjugation with the thiazole ring may shift this frequency slightly. echemi.com

Stretching vibrations of the C=C and C=N bonds within the aromatic tolyl and thiazole rings are expected to appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Weak | C=C and C=N stretch (Aromatic/Thiazole) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |

Computational Chemistry and Molecular Modeling Studies of 5 M Tolyl Thiazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study thiazole (B1198619) derivatives, providing detailed information about their electronic structure and chemical reactivity. atlantis-press.comdergipark.org.tr For 5-m-Tolyl-thiazole-4-carboxylic acid, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. atlantis-press.com A smaller energy gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to profile the molecule's behavior. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). atlantis-press.com These parameters help predict how the molecule will interact with other chemical species. For instance, studies on similar thiazole derivatives have used DFT calculations with basis sets like B3LYP/6-311G(d,p) to correlate these quantum chemical descriptors with experimental activities. atlantis-press.com The acidity profile, particularly the pKa value, can also be computationally predicted by calculating the energetics of the deprotonation process, which is critical for understanding the molecule's behavior in a biological environment. mdpi.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. atlantis-press.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. atlantis-press.com |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. atlantis-press.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. atlantis-press.com |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. atlantis-press.com |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves mapping its potential energy surface to identify stable, low-energy conformers. This is particularly important due to the rotational freedom of the tolyl and carboxylic acid groups attached to the thiazole ring.

Studies on the closely related thiazole-5-carboxylic acid have been performed using DFT methods (B3LYP/6-311++G(d,p)) to investigate the potential energy distribution based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr By systematically rotating the dihedral angles associated with the C-C bond connecting the carboxylic acid to the thiazole ring and the C-O bond within the carboxylic acid, a potential energy landscape can be generated. This process reveals the energy minima, corresponding to stable conformers, and the energy barriers separating them. For thiazole-5-carboxylic acid, four distinct conformers at minimum energy were identified, with relative energies calculated to determine their populations at thermal equilibrium. dergipark.org.trdergipark.org.tr It was found that planarity of the carboxylic acid group relative to the ring significantly impacts stability. dergipark.org.trdergipark.org.tr A similar approach for this compound would also need to account for the rotation of the m-tolyl group, adding another dimension to the energy landscape. Understanding the preferred conformation is essential for predicting how the molecule will fit into a biological receptor's binding site.

Table 2: Example of Conformational Analysis Data for Thiazole-5-carboxylic Acid

| Conformer | Relative Energy (kJ/mol) | Key Feature |

| T5CA_1 | 0.00 | Most stable, planar structure. dergipark.org.trdergipark.org.tr |

| T5CA_2 | 0.14 | Nearly as stable as T5CA_1, planar. dergipark.org.trdergipark.org.tr |

| T5CA_3 | 27.11 | Higher energy, non-planar carboxylic group. dergipark.org.trdergipark.org.tr |

| T5CA_4 | 29.84 | Highest energy, non-planar carboxylic group. dergipark.org.trdergipark.org.tr |

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. actascientific.com For this compound, docking simulations can identify potential biological targets and elucidate the molecular basis of its activity. While specific targets for this exact compound are not extensively documented, studies on analogous thiazole derivatives have identified several important biological targets. These include cyclooxygenase (COX) enzymes, tubulin, and mucin oncoproteins, which are relevant in inflammation and cancer. nih.govnih.govnih.gov

Docking algorithms place the ligand (this compound) into the binding site of a target protein in various orientations and conformations, scoring each pose based on a force field. The resulting models predict the most likely binding mode. A crucial part of this analysis is identifying the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the carboxylic acid -OH) and acceptors (like backbone carbonyls or specific amino acid side chains).

Hydrophobic Interactions: Occur between nonpolar regions, such as the m-tolyl group and hydrophobic pockets within the protein.

π-π Stacking: Aromatic rings, like the tolyl and thiazole moieties, can stack with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: Occur between charged groups, such as a deprotonated carboxylate and positively charged amino acid residues like lysine (B10760008) or arginine.

For example, docking studies of thiazole derivatives with tubulin have shown key interactions with amino acids in the colchicine (B1669291) binding site, while studies with COX enzymes have revealed binding patterns within the active site channel. nih.govnih.gov

Beyond predicting the binding pose, computational methods can also estimate the binding affinity (e.g., binding free energy), which relates to the ligand's potency. Docking scores provide a first approximation of this affinity. More rigorous, albeit computationally expensive, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be applied to refine these predictions. nih.gov The MM-GBSA method calculates the binding free energy by combining molecular mechanics energy terms with solvation energy models. These estimations are valuable for ranking potential drug candidates and prioritizing them for experimental testing. Studies on thiazole carboxamide derivatives as COX inhibitors have successfully used the Prime MM-GBSA method to estimate binding affinities. nih.gov

Table 3: Potential Biological Targets and Key Interactions for Thiazole Derivatives

| Biological Target | Therapeutic Area | Key Interacting Residues/Moieties (Examples from literature) |

| Cyclooxygenase (COX) | Inflammation, Cancer | Arginine, Tyrosine, Serine in the active site. nih.gov |

| Tubulin | Cancer | Cysteine, Leucine, Lysine in the colchicine binding site. nih.govnih.gov |

| MUC1 Oncoprotein | Cancer | Interactions with the tandem repeat region. nih.gov |

| Glucosamine-6-phosphate synthase | Antimicrobial | Interactions with the amidotransferase active site. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules.

The process involves creating a dataset of derivatives with known activities, calculating a set of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build the predictive model. Numerous QSAR studies on thiazole derivatives have demonstrated the utility of this approach. researchgate.netresearchgate.net These models are validated internally (e.g., cross-validation) and externally using a test set of compounds to ensure their predictive power.

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. They are typically categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO/LUMO energies, dipole moment, and atomic charges. They describe a molecule's electronic properties and ability to engage in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), Kier's shape indices (e.g., κα3), and molecular volume. They are crucial for describing how a ligand fits into its binding site. researchgate.net

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. It quantifies the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule. Examples include molecular connectivity indices (e.g., 2χv) and Wiener index. They describe atomic connectivity and branching. researchgate.net

Physicochemical Descriptors: This is a broad category that can include properties like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors/acceptors.

In QSAR studies of thiazole derivatives, descriptors such as molar refractivity (MR), LogP, LUMO energy, molecular connectivity indices, and shape indices have been shown to be important predictors of biological activity. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | ELUMO | Electron-accepting ability, reactivity. |

| Dipole Moment | Polarity and charge distribution. | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Kier's Shape Index (κα3) | Molecular shape and complexity. researchgate.net | |

| Hydrophobic | LogP / XlogP | Lipophilicity, ability to cross cell membranes. nih.gov |

| Topological | Molecular Connectivity Index (2χv) | Degree of branching in the molecular structure. researchgate.net |

| Physicochemical | Quadrupole1 | A measure of the charge distribution. nih.gov |

Statistical Model Development and Predictive Validation

Statistical modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would typically involve the analysis of a dataset of thiazole derivatives with known activities against a specific biological target.

The development of a robust QSAR model follows a systematic process. Initially, the two-dimensional (2D) or three-dimensional (3D) structures of the molecules in the dataset are generated and optimized using computational methods. Subsequently, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological, electronic, geometric, and physicochemical properties. researchgate.net

Once the descriptors are calculated, a statistical method is employed to build the model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that correlates a selection of descriptors with the biological activity. laccei.org More advanced machine learning methods, such as Artificial Neural Networks (ANN), may also be utilized to capture more complex, non-linear relationships. researchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. This is typically achieved through both internal and external validation procedures. researchgate.net Internal validation often involves techniques like leave-one-out cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the excluded compound. The predictive ability of the model is assessed by statistical metrics such as the cross-validation coefficient (q²). researchgate.net

External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds it has not seen before. laccei.orgdmed.org.ua The predictive performance on the test set is a crucial indicator of the model's real-world applicability. The quality of a QSAR model is often judged by its statistical parameters, as illustrated in the hypothetical data table below, which showcases typical validation metrics for QSAR models developed for thiazole derivatives.

| Model Type | Statistical Method | Correlation Coefficient (R²) | Cross-validation Coefficient (q²) | External Validation (pred_R²) |

|---|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.76 | 0.63 | 0.78 |

| 3D-QSAR | k-Nearest Neighbor (kNN-MFA) | - | 0.83 | 0.49 |

| 2D-QSAR | Artificial Neural Network (ANN) | 0.98 | 0.99 | 0.98 |

The descriptors identified in such studies can provide valuable insights into the structural features that are important for the biological activity of thiazole derivatives, including compounds like this compound. For instance, a model might indicate that specific electronic or steric properties of the tolyl group or the carboxylic acid function are critical for activity.

Molecular Dynamics Simulations for Characterization of Dynamic Behavior in Biological Environments

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and molecular systems. For this compound, MD simulations can provide detailed insights into its conformational flexibility, interactions with its biological target (such as a protein receptor or enzyme), and the stability of these interactions over time. plos.org

An MD simulation begins with the construction of a system that includes the molecule of interest, its biological target (if applicable), and a representation of the biological environment, typically a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system as a function of its atomic coordinates.

The simulation then proceeds by numerically solving Newton's equations of motion for each atom in the system, allowing the positions and velocities of the atoms to evolve over a series of small time steps. This generates a trajectory that describes the dynamic behavior of the system over a period of time, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal a wealth of information. For instance, the root-mean-square deviation (RMSD) of the protein backbone can be monitored to assess the stability of the protein-ligand complex. nih.gov The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding. Furthermore, the number and type of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein can be tracked throughout the simulation to understand the key determinants of binding affinity and specificity. nih.gov

The table below presents a hypothetical set of parameters and results from an MD simulation of a thiazole derivative in a biological environment, which would be analogous to a study involving this compound.

| Simulation Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Average Protein RMSD | 1.9 Å |

| Average Ligand RMSD | 0.8 Å |

| Key Interacting Residues | Lys103, Thr165, Asp73 |

By providing an atomic-level view of the dynamic interactions between this compound and its biological target, MD simulations can complement and enrich the findings from statistical models like QSAR, ultimately guiding the design of more potent and selective therapeutic agents.

Investigation of Biological Activities Through in Vitro and Non Clinical in Vivo Models

Antimicrobial Activity Studies: A Research Gap

Detailed investigations into the antimicrobial properties of 5-m-Tolyl-thiazole-4-carboxylic acid have not been reported. The thiazole (B1198619) nucleus is a common scaffold in many compounds exhibiting antimicrobial effects, but specific efficacy data for this particular derivative is absent.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

There are no available studies that assess the in vitro or in vivo antibacterial activity of this compound against representative Gram-positive or Gram-negative bacterial pathogens.

Determination of Minimum Inhibitory Concentrations (MIC)

Due to the absence of antimicrobial testing, there is no data available regarding the Minimum Inhibitory Concentrations (MIC) of this compound against any microbial strains.

Elucidation of Antimicrobial Mechanisms (e.g., DNA gyrase inhibition)

The mechanism of action for this compound as an antimicrobial agent has not been investigated. While other thiazole-containing compounds have been identified as inhibitors of enzymes like DNA gyrase, no such studies have been conducted on this specific molecule.

Anti-inflammatory Activity Assessments: Unexplored Potential

The potential anti-inflammatory properties of this compound remain uninvestigated. The thiazole ring is present in various compounds with known anti-inflammatory effects, suggesting a potential area for future research.

In Vitro Cellular Assays for Cytokine Modulation and Inflammatory Enzyme Inhibition

There is no published research detailing the effects of this compound in in vitro cellular assays. Consequently, its capacity to modulate cytokine production or inhibit key inflammatory enzymes has not been determined.

Investigation of Modulation of Key Inflammatory Pathways (e.g., COX, LOX)

The thiazole nucleus is a recognized pharmacophore in the development of anti-inflammatory agents. wjpmr.comnih.gov The arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a critical target in inflammation. researchgate.net Thiazole derivatives have been investigated for their ability to modulate these key inflammatory pathways.

Studies on various thiazole and thiazolidene-based compounds have demonstrated dual inhibitory activity against COX-2 and 5-LOX, suggesting a path toward developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric side effects. epa.govnih.gov For instance, a series of thiazole derivatives were synthesized and evaluated for their potential to inhibit both COX and LOX enzymes. One particularly potent compound, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, showed COX-2 inhibitory potency equivalent to the standard drug etoricoxib (B1671761) (IC50 = 0.07 µM) and significant 5-LOX inhibition (IC50 = 0.29 µM). epa.gov Another study identified a thiazole derivative (compound 6l) with potent dual inhibitory action, showing IC50 values of 0.09 µM for COX-2 and 0.38 µM for 5-LOX. nih.gov In vivo, this compound significantly reduced the expression of COX-2 and 5-LOX genes. nih.gov

While these findings are promising for the thiazole scaffold, specific experimental data on the direct modulation of COX and LOX pathways by this compound is not currently available in the reviewed literature. The anti-inflammatory potential of this specific compound remains an area for future research.

Enzyme Inhibition Studies

The thiazole-4-carboxylic acid moiety is a key structural feature in several classes of enzyme inhibitors. Research has explored its role in targeting various enzymes implicated in a range of diseases.

Xanthine (B1682287) Oxidase Inhibition Profiling

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.org Overproduction of uric acid can lead to hyperuricemia and gout. frontiersin.org The thiazole ring is a core component of Febuxostat, a potent non-purine XO inhibitor used clinically. nih.gov This has spurred significant interest in thiazole-5-carboxylic acid derivatives as potential XO inhibitors. researchgate.netscite.ai

A study involving a series of 22 thiazole-5-carboxylic acid derivatives identified a compound, designated GK-20, as a potent XO inhibitor with an IC50 value of 0.45 µM. x-mol.net Structure-activity relationship (SAR) studies in this series revealed that di-substituted compounds on the B-ring were more potent than mono-substituted ones, and para-substitution was crucial for inhibitory potential. x-mol.net Another study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives found that compounds with a para-fluoro (IC50 = 0.57 µM) or para-chloro (IC50 = 0.91 µM) substitution exhibited excellent XO inhibitory activity. nih.gov

Although the 5-aryl-thiazole-4-carboxylic acid scaffold is a promising framework for XO inhibition, specific inhibitory data, such as IC50 values or kinetic profiles for this compound, have not been reported in the available literature.

Table 1: Xanthine Oxidase Inhibition by Thiazole Carboxylic Acid Derivatives

| Compound Class | Most Potent Example | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Thiazole-5-carboxylic acid derivatives x-mol.net | GK-20 | 0.45 | Mixed |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives nih.gov | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | Mixed |

Carbonic Anhydrase Inhibition Activity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Thiazole derivatives, particularly those incorporating a sulfonamide group, are a well-established class of CA inhibitors. nih.govresearchgate.netmdpi.com

Research has demonstrated that novel 2-(4-(aryl)thiazole-2-yl) derivatives can exhibit excellent inhibitory effects against human CA isoforms I and II (hCA I and hCA II), with Ki values in the low nanomolar range, often superior to the clinical inhibitor acetazolamide. nih.gov For example, a series of isoindolylthiazole derivatives showed Ki values ranging from 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov Furthermore, one study highlighted that for a series of 2,4,5-trisubstituted thiazoles, a carboxylic acid moiety at the 4-position and a phenyl ring at the 5-position were essential for activity against CA-III. mdpi.com This structural feature is directly relevant to this compound.

Despite the established role of the thiazole scaffold in CA inhibition and the structural relevance of the 5-phenyl-thiazole-4-carboxylic acid core, no specific studies evaluating the inhibitory activity of this compound against any CA isoforms were identified.

Table 2: Carbonic Anhydrase Inhibition by 2-(4-(Aryl)thiazole-2-yl) Derivatives

| Compound Series | Target Isoform | Ki Range (nM) | Reference Compound (Acetazolamide) Ki (nM) |

|---|---|---|---|

| Isoindolylthiazole Derivatives nih.gov | hCA I | 27.07 - 37.80 | 34.50 |

Methionine Aminopeptidase (MetAP) Inhibition Studies

Methionine aminopeptidases (MetAPs) are metalloproteases that cleave the N-terminal methionine from newly synthesized proteins, a process essential for cell proliferation. nih.gov While inhibitors of MetAP have been identified from various chemical classes, such as quinolinyl sulfonamides, there is a notable lack of research investigating thiazole derivatives for this enzymatic target. nih.gov A thorough review of the literature did not yield any studies on the inhibition of Methionine Aminopeptidase by this compound or closely related thiazole carboxylic acid analogues. This represents an unexplored area for this class of compounds.

Exploration of Other Relevant Enzymatic Targets

The versatile thiazole scaffold has been explored for its inhibitory activity against a variety of other enzymes. While no data exists for this compound specifically, related structures have shown activity against several targets:

Metallo-β-lactamases (MBLs): These enzymes confer bacterial resistance to β-lactam antibiotics. 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of MBL inhibitors. researchgate.net

Tyrosine Kinases: Thiazole-containing compounds are present in clinically approved tyrosine kinase inhibitors like Dasatinib. researchgate.net The thiazole nucleus has been a scaffold for developing inhibitors of epidermal growth factor receptor (EGFR) kinase and c-Met kinase, which are important targets in cancer therapy. researchgate.netnih.govscienceopen.com

Ecto-nucleotidases: Fused thiazole derivatives have been identified as selective inhibitors of nucleotide pyrophosphatases/phosphodiesterases (NPPs), which are involved in nucleotide signaling. researchgate.net

These examples underscore the broad potential of the thiazole core structure in enzyme inhibition, though direct investigation of this compound against these or other enzymatic targets is needed to confirm any activity.

Receptor Binding and Signaling Pathway Modulation Studies

The ability of thiazole-based compounds to modulate cellular signaling pathways is a key aspect of their therapeutic potential, particularly in oncology. mdpi.commdpi.com Thiazole derivatives have been shown to interfere with critical pathways involved in cell growth, proliferation, and survival. scienceopen.comnih.gov

However, specific studies detailing the receptor binding profile or the precise signaling pathway modulation for this compound are absent from the current scientific literature. Research on other 5-aryl-1,3,4-thiadiazole derivatives has shown they can induce cell cycle arrest and apoptosis, but these are structurally distinct from the target compound. mdpi.comnih.gov The potential interactions of this compound with specific cellular receptors and its subsequent effects on downstream signaling cascades remain to be elucidated.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the biological activities of the exact compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The existing research focuses broadly on the diverse biological activities of the thiazole and thiazole-4-carboxylic acid scaffold as a general class of compounds. While numerous studies investigate various derivatives for their antioxidant, antitubercular, antiviral, antidiabetic, and anti-Alzheimer's properties, the specific substitution pattern of a meta-tolyl group at position 5 of the thiazole ring combined with a carboxylic acid at position 4 is not specifically detailed in the context of the requested biological assays.

Consequently, it is not possible to provide detailed research findings, data tables, or a specific Structure-Activity Relationship (SAR) analysis solely for “this compound” as requested. Fulfilling the request would require extrapolating data from related but structurally distinct molecules, which would not meet the strict requirement of focusing exclusively on the specified compound.

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation Approaches in Biological Systems

There is no specific information in the reviewed scientific literature identifying the biological targets of 5-m-Tolyl-thiazole-4-carboxylic acid. For the broader class of thiazole (B1198619) derivatives, target identification is a critical step in understanding their mechanism of action. Virtual screening and molecular docking are common initial approaches to predict potential protein targets. For example, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2 through virtual screening, with subsequent in vitro kinase assays confirming this activity. ingentaconnect.com Similarly, other thiazole-based compounds have been designed and evaluated as inhibitors of specific enzymes like c-Met kinase. tandfonline.com However, no such target identification or validation studies have been published for this compound.

Analysis of Biochemical Pathway Modulation by this compound and its Analogues

There is no available data on the modulation of specific biochemical pathways by this compound. For related compounds, research has indicated interference with various cellular processes. For instance, some thiazole derivatives have been shown to induce apoptosis and disrupt tubulin assembly, while others are associated with the inhibition of pathways like NFkB/mTOR/PI3K/AkT. researchgate.net Studies on thiazole-integrated pyrrolotriazinone derivatives have suggested a potential to reduce PI3K protein levels in cancer cells. nih.gov These findings for analogous structures suggest potential areas of investigation for this compound, but no direct evidence of its effect on any biochemical pathway has been reported.

Cellular Assays for Functional Response and Phenotypic Analysis

No specific cellular assay results for this compound have been published. For structurally related compounds, such as N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, cytotoxicity is a commonly evaluated endpoint. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the anti-proliferative effects of these compounds on various cancer cell lines. nih.gov Other functional response assays for analogous thiazole derivatives have included assessments of cell cycle progression, DNA fragmentation, and mitochondrial depolarization to elucidate the mechanism of cell death. nih.gov While these methods are standard for evaluating the cellular effects of thiazole compounds, the specific functional responses and phenotypic changes induced by this compound remain uninvestigated.

A summary of common cellular assays used for analogous thiazole derivatives is presented below.

| Assay Type | Purpose | Example Cell Lines for Analogues |

| MTT Assay | Measures cell viability and cytotoxic effects | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), MCF-7 (Breast cancer) nih.gov |

| Cell Cycle Analysis | Determines the effect on cell cycle progression (e.g., G0/G1 arrest) | MKN-45 (Gastric cancer) tandfonline.com |

| Apoptosis Assays | Detects programmed cell death (e.g., via DNA fragmentation) | Various tumor cell lines nih.gov |

| Mitochondrial Depolarization Assay | Assesses mitochondrial integrity as an indicator of apoptosis | Various tumor cell lines nih.gov |

Gene Expression Profiling and Proteomic Studies (where applicable)

There are no gene expression profiling or proteomic studies available for this compound. Such studies are powerful tools for gaining a broad understanding of the cellular response to a compound. They can reveal changes in the expression of numerous genes and proteins, providing insights into the affected biological pathways and potential mechanisms of action. This type of high-throughput analysis has not yet been applied to characterize the biological activity of this compound.

Future Directions and Emerging Research Avenues for 5 M Tolyl Thiazole 4 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The future viability of 5-m-Tolyl-thiazole-4-carboxylic acid for any large-scale application hinges on the development of efficient, cost-effective, and environmentally benign synthetic routes. Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, often rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net Modern research is focused on aligning chemical manufacturing with the principles of green chemistry. nih.govtandfonline.com

Future synthetic exploration for this compound should prioritize these green methodologies. Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.nettandfonline.com The use of eco-friendly solvents (like water or ionic liquids), recyclable catalysts, and multi-component reactions that increase atom economy are key areas for development. researchgate.netnih.gov An electrochemical oxidative cyclization, which avoids the need for chemical oxidants, represents another promising green approach for thiazole synthesis. organic-chemistry.org The development of a robust, scalable, and sustainable synthesis will be a critical first step in unlocking the full potential of this compound.

| Approach | Description | Advantages | Challenges for Scalability |

|---|---|---|---|

| Conventional (e.g., Hantzsch) | Reaction of an α-halocarbonyl with a thioamide. researchgate.net | Well-established, versatile for various substitutions. | Often uses harsh reagents, stoichiometric waste, potentially toxic solvents. |

| Microwave-Assisted | Utilizes microwave irradiation to rapidly heat the reaction mixture. researchgate.net | Reduced reaction times, improved yields, cleaner reactions. | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted | Employs ultrasonic waves to induce cavitation, enhancing reaction rates. tandfonline.com | Energy efficient, can be performed at lower temperatures, simple setup. | Homogeneity of irradiation can be an issue in very large reactors. |

| Green Catalyst-Based | Uses reusable catalysts (e.g., nanoparticles, solid acids) to promote the reaction. acs.org | Reduces waste, catalyst can be recycled, often milder conditions. | Catalyst deactivation, separation from the product stream. |

| Multi-Component Reaction | Combines three or more reactants in a single step to form the product. nih.gov | High atom economy, operational simplicity, reduces purification steps. | Requires careful optimization of reaction conditions for all components. |

Development of Advanced Analytical Techniques for Comprehensive Characterization and Quantification

A thorough understanding of the physicochemical properties of this compound is essential for its development. While standard analytical techniques provide foundational data, future research will require more advanced and sensitive methods for comprehensive characterization and quantification, particularly for impurity profiling in scalable production and for metabolomic studies.

Standard characterization involves spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) to elucidate the molecular structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. mdpi.comresearchgate.netnih.gov For definitive three-dimensional structure and intermolecular interaction analysis, single-crystal X-ray diffraction is the gold standard. researchgate.net

For quantification, especially at low concentrations in complex matrices like biological fluids or environmental samples, advanced hyphenated techniques are necessary. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with isotope-dilution methods, offers high sensitivity and selectivity for precise quantification. nih.govnih.gov Such methods would be critical for pharmacokinetic studies or for monitoring the compound as a potential biomarker.

| Technique | Application | Information Provided |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides highly accurate mass-to-charge ratio, confirming elemental composition. nih.gov |

| FT-IR Spectroscopy | Functional Group Identification | Detects characteristic vibrations of bonds (e.g., C=O, O-H, C-N, C-S). mdpi.com |

| Single-Crystal X-ray Diffraction | Absolute Structure Determination | Precise 3D arrangement of atoms in the solid state, bond lengths, and angles. researchgate.net |

| LC-MS/MS | Quantification and Metabolite ID | Separates compound from complex mixtures and provides sensitive detection and structural information for quantification and identification of metabolites. nih.gov |

| UV-Vis Spectroscopy | Electronic Properties | Information on the conjugated π-system and electronic transitions. rdd.edu.iq |

Rational Design of Highly Selective and Potent Analogues Through Integrated Computational and Synthetic Approaches

The thiazole scaffold is a "privileged structure" in medicinal chemistry, and this compound is an ideal starting point for the rational design of new therapeutic agents. globalresearchonline.netnih.gov An integrated approach, combining computational modeling with synthetic chemistry, can accelerate the discovery of analogues with high potency and selectivity for specific biological targets, such as enzymes or receptors. primescholars.comnih.gov

This process begins with identifying a relevant biological target. Molecular docking studies can then predict how this compound and its virtual analogues bind to the active site of the target protein. nih.gov These computational models help in understanding key interactions and guide the design of new molecules with improved binding affinity. primescholars.com Structure-activity relationship (SAR) studies, where systematic modifications are made to the parent molecule, are crucial for optimizing activity. nih.govresearchgate.net For this compound, modifications could include altering the substituent on the tolyl ring, converting the carboxylic acid to various amides or esters, or substituting other positions on the thiazole ring. The resulting analogues are then synthesized and evaluated in biological assays, with the data feeding back to refine the computational models in an iterative cycle.

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Target Identification | Identify a biologically relevant protein (e.g., enzyme, receptor) implicated in a disease. | Literature review, bioinformatics, proteomics. |

| 2. Computational Modeling | Predict the binding mode and affinity of the lead compound and its virtual analogues to the target. | Molecular docking, molecular dynamics (MD) simulations, pharmacophore modeling. primescholars.comresearchgate.net |

| 3. Analogue Design & Synthesis | Design new molecules based on computational insights to improve binding or other properties. Synthesize the designed compounds. | In silico modification, parallel synthesis, standard organic chemistry techniques. |

| 4. Biological Evaluation | Test the synthesized analogues for activity against the biological target and in cellular assays. | Enzyme inhibition assays, cell viability assays (e.g., MTT), binding assays. mdpi.com |

| 5. SAR Analysis & Iteration | Analyze the relationship between structural changes and biological activity to refine the model and design the next generation of compounds. | Quantitative Structure-Activity Relationship (QSAR) analysis, iterative refinement of computational models. nih.gov |

Application of this compound as a Chemical Probe in Biological Research

Beyond its potential as a therapeutic lead, this compound can be developed into a chemical probe—a small molecule tool used to study and manipulate biological systems. Given the broad range of biological activities reported for thiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, this compound likely interacts with specific cellular proteins. researchgate.netmdpi.com

To function as a probe, the molecule can be derivatized with reporter tags. For instance, the carboxylic acid group provides a convenient handle for attaching a fluorescent dye for use in cellular imaging, a biotin (B1667282) tag for affinity purification (pull-down) of target proteins, or a photo-crosslinking group to covalently label its binding partners upon UV irradiation. By identifying the proteins that this compound interacts with, these probes can help to elucidate novel biological pathways, validate new drug targets, and unravel complex disease mechanisms.

Investigation of Potential Applications in Materials Science and Functional Molecule Development